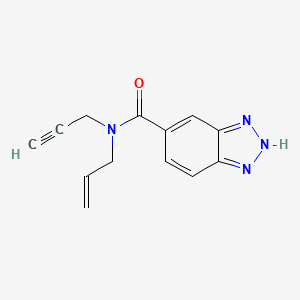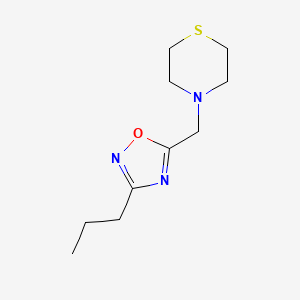![molecular formula C16H20N4OS B4250225 (2-Methylsulfanylpyridin-3-yl)-(3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B4250225.png)
(2-Methylsulfanylpyridin-3-yl)-(3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone
Descripción general
Descripción
(2-Methylsulfanylpyridin-3-yl)-(3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[4,3-c]pyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Métodos De Preparación
The synthesis of (2-Methylsulfanylpyridin-3-yl)-(3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone involves multiple steps, typically starting with the preparation of the pyrazolo[4,3-c]pyridine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(methylthio)pyridine-3-carboxylic acid with propylamine under acidic conditions can lead to the formation of the desired compound. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Methylsulfanylpyridin-3-yl)-(3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of (2-Methylsulfanylpyridin-3-yl)-(3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar compounds to (2-Methylsulfanylpyridin-3-yl)-(3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone include other pyrazolo[4,3-c]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. Some examples include:
Pyrazolo[3,4-b]pyridine derivatives: Known for their activity as kinase inhibitors.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their potential as anticancer agents.
Thiazolo[5,4-c]pyridine derivatives: Used in the development of new materials and as intermediates in organic synthesis.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-propyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-3-5-13-12-10-20(9-7-14(12)19-18-13)16(21)11-6-4-8-17-15(11)22-2/h4,6,8H,3,5,7,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHXXKCOQDCBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC2=C1CN(CC2)C(=O)C3=C(N=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-({1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B4250145.png)
![4-ethyl-2-methyl-5-({1-[(7-methyl-1H-indol-3-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4250152.png)
![N-[5-(aminocarbonyl)-2-(2-methylpiperidin-1-yl)phenyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B4250153.png)
![N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N,3-dimethylbutan-1-amine](/img/structure/B4250169.png)

![(1,3-benzodioxol-5-ylmethyl)methyl{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4250196.png)

![1-{2-[({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B4250211.png)
![1-(2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4250217.png)
![3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4250245.png)
![5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B4250253.png)
![7-{[(2-fluorophenyl)acetyl]amino}-N-2-thienyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B4250259.png)
![(3S)-3-({5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-azepanone](/img/structure/B4250265.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B4250268.png)
